molecular formula C18H18N2O2 B8545842 5-[1-(Pyridin-3-yl)-1H-indol-3-yl]pentanoic acid CAS No. 95504-39-5

5-[1-(Pyridin-3-yl)-1H-indol-3-yl]pentanoic acid

Cat. No. B8545842
CAS RN: 95504-39-5
M. Wt: 294.3 g/mol
InChI Key: UETRKVDAHIACJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[1-(Pyridin-3-yl)-1H-indol-3-yl]pentanoic acid is a useful research compound. Its molecular formula is C18H18N2O2 and its molecular weight is 294.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-[1-(Pyridin-3-yl)-1H-indol-3-yl]pentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[1-(Pyridin-3-yl)-1H-indol-3-yl]pentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

95504-39-5

Product Name

5-[1-(Pyridin-3-yl)-1H-indol-3-yl]pentanoic acid

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

IUPAC Name

5-(1-pyridin-3-ylindol-3-yl)pentanoic acid

InChI

InChI=1S/C18H18N2O2/c21-18(22)10-4-1-6-14-13-20(15-7-5-11-19-12-15)17-9-3-2-8-16(14)17/h2-3,5,7-9,11-13H,1,4,6,10H2,(H,21,22)

InChI Key

UETRKVDAHIACJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2C3=CN=CC=C3)CCCCC(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 0.5 g of 3-(1-oxo-4-carboxybutyl)-N-(3-pyridyl)-indole in 7.5 ml of glacial acetic acid is added 0.5 g of borane-tert-butylamine complex. The reaction mixture is stirred at room temperature overnight. The reaction mixture is concentrated, the residue is dissolved in 10 ml of 1N sodium hydroxide, water is added to the residue, the pH is adjusted to 5.0 with hydrochloric acid and the product is filtered off and dried to yield 3-(4-carboxybutyl)-N-(3-pyridyl)-indole identical to the compound obtained in Example 3b.
Name
3-(1-oxo-4-carboxybutyl)-N-(3-pyridyl)-indole
Quantity
0.5 g
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reactant
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7.5 mL
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solvent
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Synthesis routes and methods II

Procedure details

A suspension of 0.46 g of 3-(4-ethoxycarbonylbutyl)-N-(3-pyridyl)-indole in 85 ml of aqueous 1N sodium hydroxide solution is heated at 95° for 8 hours. The resulting solution is neutralized with hydrochloric acid to pH of about 5.5. The resulting precipitate is filtered off, and triturated with acetonitrile to yield 3-(4-carboxybutyl)-N-(3-pyridyl)-indole (European Patent Application No. 126,401). 3-(4-Carboxybutyl)-N-(3-pyridyl)-indole has melting point of 122°-124°.
Name
3-(4-ethoxycarbonylbutyl)-N-(3-pyridyl)-indole
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0.46 g
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reactant
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

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O=C(O)CCCC(=O)c1cn(-c2cccnc2)c2ccccc12
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Synthesis routes and methods IV

Procedure details

Name
CCOC(=O)CCCCc1cn(-c2cccnc2)c2ccccc12
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